E7974

Vue d'ensemble

Description

E7974 est un analogue synthétique du produit naturel d'éponge marine, l'hemiasterline. Il agit par un mécanisme antimitotique basé sur la tubuline, inhibant la polymérisation de la tubuline purifiée in vitro avec des valeurs de concentration inhibitrice similaires à celles de la vinblastine . Ce composé a montré un potentiel significatif dans la recherche sur le cancer en raison de sa capacité à induire l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses .

Méthodes De Préparation

E7974 est synthétisé par une série de réactions chimiques qui modifient la structure de l'hemiasterline. La voie de synthèse implique l'incorporation d'un fragment de photoaffinité de benzophénone à deux positions différentes de l'échafaudage this compound . Les méthodes de préparation de this compound sont complexes et nécessitent des conditions de réaction précises pour garantir que les modifications structurales correctes sont réalisées . Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais elles impliquent probablement des voies de synthèse similaires avec des optimisations pour la production à grande échelle.

Analyse Des Réactions Chimiques

E7974 subit plusieurs types de réactions chimiques, notamment :

Inhibition de la polymérisation : This compound inhibe la polymérisation de la tubuline purifiée, ce qui conduit à la perturbation de la formation du fuseau mitotique.

Arrêt du cycle cellulaire : Dans les cellules cancéreuses humaines cultivées, this compound induit un arrêt en G2-M, une caractéristique des médicaments anticancéreux ciblant la tubuline.

Induction de l'apoptose : This compound induit l'activation de la caspase-3 et le clivage de la poly(ADP-ribose) polymérase, qui sont des marqueurs biochimiques typiques de l'apoptose.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent la tubuline purifiée et des inhibiteurs spécifiques pour étudier les effets de this compound sur la polymérisation de la tubuline . Les principaux produits formés à partir de ces réactions sont des populations cellulaires hypodiploïdes, indiquant le début de l'apoptose après un blocage prolongé en G2-M .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans le domaine de la recherche sur le cancer :

Résistance aux pompes d'efflux de résistance aux médicaments multiples : This compound est un mauvais substrat pour la pompe d'efflux de résistance aux médicaments multiples, ce qui suggère un avantage clinique par rapport à de nombreux médicaments existants.

Activité dans les cellules cancéreuses résistantes au paclitaxel : This compound conserve une forte puissance dans les cellules cancéreuses ovariennes résistantes au paclitaxel, dont la résistance est basée sur des mutations de la bêta-tubuline.

Mécanisme d'action

This compound exerce ses effets par un mécanisme antimitotique basé sur la tubuline. Il inhibe la polymérisation de la tubuline purifiée, ce qui conduit à la perturbation de la formation du fuseau mitotique et à l'arrêt en G2-M dans les cellules cancéreuses . Cette perturbation entraîne de vastes populations cellulaires hypodiploïdes et l'initiation de l'apoptose . This compound photomarque préférentiellement l'alpha-tubuline, bien qu'une liaison mineure à la bêta-tubuline soit également détectée . Ce mécanisme d'action unique suggère que this compound et d'autres composés à base d'hemiasterline ciblent principalement l'alpha-tubuline, contrairement à de nombreux autres produits naturels ciblant la tubuline et médicaments connexes .

Applications De Recherche Scientifique

E7974 is a synthetic analog of hemiasterlin, a natural product derived from marine sponges . It functions as an antimitotic agent by disrupting tubulin, a key protein involved in cell division .

Scientific Research Applications

This compound has been investigated for its potential applications in cancer treatment due to its mechanism of action .

Antimitotic Mechanism

- This compound inhibits tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division . By interfering with this process, this compound induces G2/M arrest in cancer cells, preventing them from dividing .

- The compound predominantly targets α-tubulin, a subunit of the tubulin protein . This unique selectivity distinguishes it from many other tubulin-targeting agents that primarily interact with β-tubulin subunits .

- This compound triggers apoptosis (programmed cell death) in cancer cells following prolonged mitotic arrest . This is evidenced by the activation of caspase-3 and the cleavage of poly ADP ribose polymerase (PARP), biochemical markers of apoptosis .

Preclinical Studies

- In vitro studies have demonstrated that this compound inhibits the proliferation of various human cancer cell types at subnanomolar or low nanomolar concentrations .

- This compound retains its potency in cells that overexpress PgP or harbor mutations in β-tubulin genes, which often confer resistance to taxanes, a class of chemotherapy drugs .

- In vivo studies have shown that this compound exhibits strong antitumor efficacy in various human xenograft cancer models, including those resistant to paclitaxel .

Clinical Trials

- A phase 1 clinical trial of this compound administered once every 21 days showed antitumor activity in patients with refractory solid tumors .

- The maximum tolerated dose (MTD) was established at 0.45 mg/m2 .

- Pharmacokinetic analysis revealed that this compound has a fast and moderately large distribution, slow clearance, and moderate to slow elimination .

- In a phase 1 study, stable disease was observed in 7 of 17 refractory colon cancer patients (41%) who had received a median of three prior treatments .

Data Table

Case Studies

Mécanisme D'action

E7974 exerts its effects through a tubulin-based antimitotic mechanism. It inhibits the polymerization of purified tubulin, leading to the disruption of mitotic spindle formation and G2-M arrest in cancer cells . This disruption results in extensive hypodiploid cell populations and the initiation of apoptosis . This compound preferentially photolabels alpha-tubulin, although minor binding to beta-tubulin is also detected . This unique mechanism of action suggests that this compound and other hemiasterlin-based compounds mainly target alpha-tubulin, unlike many other tubulin-targeted natural products and related drugs .

Comparaison Avec Des Composés Similaires

E7974 est comparé à d'autres composés similaires, tels que la vinblastine et les taxanes, qui sont également des médicaments anticancéreux ciblant la tubuline . This compound possède des propriétés uniques qui le distinguent :

Spécificité de la cible : Contrairement à de nombreux produits naturels ciblant la tubuline et médicaments connexes, this compound cible principalement l'alpha-tubuline.

Résistance aux pompes d'efflux de résistance aux médicaments multiples : This compound est un mauvais substrat pour la pompe d'efflux de résistance aux médicaments multiples, offrant un avantage clinique potentiel par rapport à d'autres médicaments ciblant la tubuline.

Activité dans les cellules cancéreuses résistantes : This compound conserve une forte puissance dans les cellules cancéreuses résistantes à d'autres médicaments ciblant la tubuline, tels que le paclitaxel.

Les composés similaires comprennent la vinblastine, les taxanes et d'autres composés à base d'hemiasterline .

Activité Biologique

E7974 is a synthetic analogue of the marine sponge-derived compound hemiasterlin, recognized for its potent antitumor properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in cancer treatment, and relevant clinical findings.

This compound exerts its biological activity primarily through a tubulin-based antimitotic mechanism . It inhibits the polymerization of purified tubulin, with an IC50 value comparable to that of vinblastine, a well-known chemotherapeutic agent. In cultured human cancer cells, this compound induces a G2-M phase arrest, leading to significant disruption of mitotic spindle formation, which is characteristic of tubulin-targeted anticancer drugs .

Key Mechanistic Insights:

- Induction of Apoptosis : Prolonged G2-M blockage results in extensive hypodiploid cell populations, indicating the initiation of apoptosis. This compound activates caspase-3 and induces poly(ADP-ribose) polymerase cleavage, both markers of apoptosis .

- Selective Targeting : this compound predominantly interacts with alpha-tubulin rather than beta-tubulin, distinguishing it from many other tubulin-targeting agents. This unique binding profile may contribute to its effectiveness against cancer cells resistant to other treatments .

Efficacy in Cancer Treatment

This compound has demonstrated significant antitumor efficacy in various preclinical models and early-phase clinical trials. It has been particularly noted for its ability to overcome resistance seen with other antitubulin agents such as taxanes and vinca alkaloids.

Clinical Trial Findings:

- A Phase 1 trial evaluated this compound in patients with advanced refractory solid tumors. The drug was administered intravenously every 21 days. The maximum tolerated dose (MTD) was established at 0.45 mg/m², with stable disease observed in 41% of patients with refractory colon cancer .

- Pharmacokinetic analysis revealed a fast distribution phase (37.95-147.93 L) and a slow clearance rate (2.23-7.15 L/h), with a half-life ranging from 10.4 to 30.5 hours .

Data Table: Summary of this compound Activity

| Parameter | Value |

|---|---|

| Chemical Structure | C24H43N3O4 |

| Mechanism of Action | Tubulin inhibitor |

| IC50 (Tubulin Polymerization) | Similar to vinblastine |

| MTD (Phase 1) | 0.45 mg/m² |

| Stable Disease Rate (Colon Cancer) | 41% |

| Median Progression-Free Survival | 1.2 months |

| Median Overall Survival | 6.7 months |

Case Studies and Research Findings

Research has consistently highlighted the potential of this compound in treating various cancers:

- In Vitro Studies : this compound has shown potent activity against multiple human cancer cell lines at low nanomolar concentrations, retaining efficacy even in cells overexpressing P-glycoprotein or harboring mutations that confer resistance to conventional therapies .

- Xenograft Models : In vivo studies demonstrated strong antitumor activity across several human xenograft models, including those resistant to paclitaxel, further supporting its clinical potential .

Propriétés

Numéro CAS |

610787-07-0 |

|---|---|

Formule moléculaire |

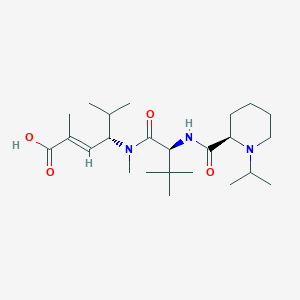

C24H43N3O4 |

Poids moléculaire |

437.6 g/mol |

Nom IUPAC |

(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2R)-1-propan-2-ylpiperidine-2-carbonyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid |

InChI |

InChI=1S/C24H43N3O4/c1-15(2)19(14-17(5)23(30)31)26(9)22(29)20(24(6,7)8)25-21(28)18-12-10-11-13-27(18)16(3)4/h14-16,18-20H,10-13H2,1-9H3,(H,25,28)(H,30,31)/b17-14+/t18-,19-,20-/m1/s1 |

Clé InChI |

FWYMMXUDTATKLG-PGLMLKKXSA-N |

SMILES |

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C1CCCCN1C(C)C |

SMILES isomérique |

CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H]1CCCCN1C(C)C |

SMILES canonique |

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C1CCCCN1C(C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>5 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

E-7974; E 7974; E7974. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.